

(R,R)-Tetrahydrochrysene: A Technical Guide for Researchers

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(R,R)-Tetrahydrochrysene (R,R-THC) is a synthetic, non-steroidal compound that has garnered significant interest in the fields of endocrinology and drug development due to its unique and selective interaction with estrogen receptors (ERs). This technical guide provides an in-depth overview of (R,R)-THC, including its chemical properties, biological activity, and its role in modulating estrogen signaling pathways. Detailed experimental workflows for its characterization are also presented.

Chemical and Physical Properties

(R,R)-Tetrahydrochrysene, also known by its IUPAC name (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, is a well-characterized molecule with the CAS number 138090-06-9[1][2][3][4][5]. Its key chemical and physical properties are summarized in the table below.



Property	Value	References	
CAS Number	138090-06-9	[1][2][3][4][5]	
Molecular Formula	C22H24O2	[1][2][3][5]	
Molecular Weight	320.42 g/mol	[3][5]	
Alternate Names	(R,R)-cis-Diethyltetrahydro- 2,8-chrysenediol; (R,R)-5,11- Diethyl-5,6,11,12-tetrahydro- 2,8-chrysenediol	[3]	
Purity	≥98% [3][5]		
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol	[5]	
Storage	Store at -20°C [5]		

Biological Activity and Receptor Selectivity

(R,R)-THC is a selective ligand for estrogen receptors, exhibiting a distinct profile of activity for the two main subtypes, ER α and ER β . It functions as an agonist at the estrogen receptor alpha (ER α) and as a silent antagonist at the estrogen receptor beta (ER β)[1][2][3]. A key feature of (R,R)-THC is its approximately 10-fold higher binding affinity for ER β compared to ER α [1][2]. This selectivity makes it a valuable tool for dissecting the individual roles of the two estrogen receptor subtypes in various physiological and pathological processes.

The binding affinities of (R,R)-THC for the human estrogen receptors are presented in the following table:

Receptor	K _i (nM)	Activity	References
ERα	9.0	Agonist	[5]
ERβ	3.6	Antagonist	[5]

It is important to note that the stereoisomer, (S,S)-Tetrahydrochrysene, displays a different biological profile, acting as an agonist for both ER α and ER β [2][6].



Estrogen Receptor Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that mediate the physiological effects of estrogens. The binding of a ligand to ERs initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways. (R,R)-THC, through its selective binding to ERα and ERβ, can differentially modulate these pathways.

The diagram below illustrates the classical estrogen receptor signaling pathway and the points of intervention for (R,R)-THC.

Caption: Classical estrogen receptor signaling pathway showing the differential action of (R,R)-THC.

Experimental Protocols

While a specific, detailed synthesis protocol for (R,R)-Tetrahydrochrysene is not readily available in the public domain, its synthesis would likely involve multi-step organic chemistry reactions, potentially starting from a chrysene backbone and involving stereoselective reactions to obtain the desired (R,R) configuration. The synthesis of related chrysene derivatives often involves reactions such as Friedel-Crafts alkylation, reduction, and resolution of enantiomers.

A common experimental procedure to characterize the interaction of (R,R)-THC with estrogen receptors is a competitive binding assay.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀ and K_i values) of (R,R)-THC for ER α and ER β by measuring its ability to displace a radiolabeled estrogen, such as [3 H]-17 β -estradiol.

Materials:

- Recombinant human ERα and ERβ
- [3H]-17β-estradiol (radioligand)
- (R,R)-Tetrahydrochrysene (test compound)
- Unlabeled 17β-estradiol (positive control)



- Assay buffer (e.g., Tris-HCl with additives)
- Scintillation vials and cocktail
- Multi-well plates
- Filtration apparatus with glass fiber filters

Methodology:

- Preparation of Reagents:
 - Prepare serial dilutions of (R,R)-THC and unlabeled 17β-estradiol in the assay buffer.
 - \circ Dilute the recombinant ER α or ER β to the desired concentration in the assay buffer.
 - Prepare a solution of [3 H]-17 6 -estradiol at a concentration close to its 6 for the respective receptor.
- Incubation:
 - In a multi-well plate, combine the assay buffer, the diluted receptor (ERα or ERβ), the [3 H]-17 6 -estradiol, and varying concentrations of either (R,R)-THC or unlabeled 17 6 -estradiol.
 - Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled 17β-estradiol).
 - Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
 - Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

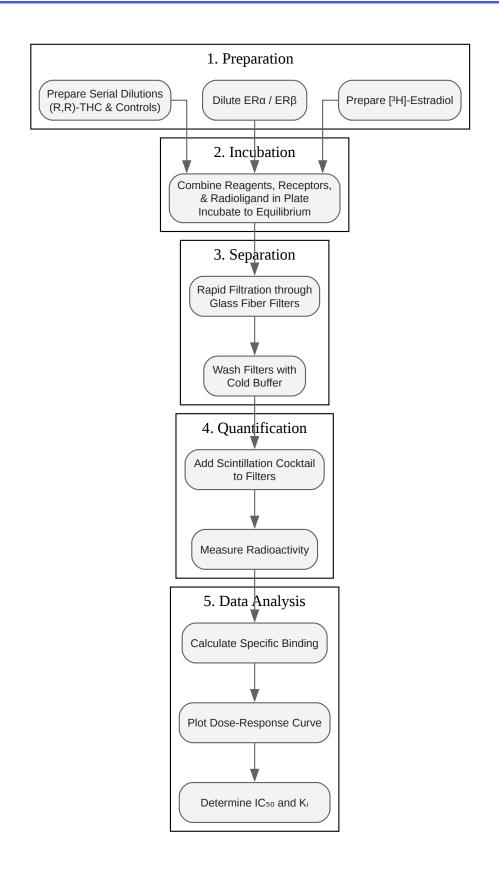


· Quantification:

- Place the filters in scintillation vials with a scintillation cocktail.
- Measure the radioactivity in each vial using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the K_i value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive ER binding assay.





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Caption: General experimental workflow for a competitive estrogen receptor binding assay.



Applications in Research and Drug Development

The unique pharmacological profile of (R,R)-Tetrahydrochrysene makes it an invaluable tool for:

- Elucidating the specific functions of ERα and ERβ: By selectively antagonizing ERβ, researchers can investigate its role in various tissues and disease models, such as in the central nervous system, cardiovascular system, and in cancer biology.
- Probing the structural requirements for ER subtype selectivity: The distinct activities of (R,R)-THC and its (S,S)-enantiomer provide insights into the ligand-binding domains of ERα and ERβ, aiding in the design of more selective and potent modulators.
- A lead compound for drug development: The tetrahydrochrysene scaffold could serve as a starting point for the development of novel selective estrogen receptor modulators (SERMs) with improved therapeutic indices for conditions such as osteoporosis, menopausal symptoms, and hormone-dependent cancers.

In conclusion, (R,R)-Tetrahydrochrysene is a potent and selective modulator of estrogen receptors with significant utility in both basic and translational research. Its ability to differentiate between the actions of ER α and ER β provides a powerful means to advance our understanding of estrogen signaling and to explore new therapeutic strategies.

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